(~13~C_4_)Butan-1-ol
Description
Historical Context of Butan-1-ol Research Utilizing Isotopic Labeling
The use of isotopic labeling to study the metabolism of organic compounds has a long and rich history, dating back to the pioneering work of Schoenheimer and Rittenberg in the 1930s, who utilized deuterated fatty acids to track metabolic pathways beilstein-journals.org. Over the decades, isotopic labeling has become a cornerstone in understanding the fate of various molecules, including alcohols. Studies involving the metabolism of butanols, including butan-1-ol, have historically employed isotopic labeling to investigate their breakdown and incorporation into biological pathways who.intepa.gov. Early research focused on understanding how organisms process these compounds, often using ¹⁴C or other labels to follow carbon flow. The development of more sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has further amplified the power of stable isotope tracing, allowing for more detailed and quantitative analyses of labeled compounds like butanol and its derivatives nih.gov.
Overview of Advanced Research Applications for (~13C4)Butan-1-ol
The specific labeling of all four carbon atoms in butan-1-ol with ¹³C, denoted as (~13C4)Butan-1-ol, provides a distinct isotopic signature that is particularly advantageous for advanced research applications. This full carbon labeling maximizes the mass shift compared to naturally abundant ¹²C, enhancing detection sensitivity and simplifying quantitative analysis.
One of the primary applications of (~13C4)Butan-1-ol is as an internal standard in quantitative analytical chemistry, especially in mass spectrometry-based techniques like GC-MS and LC-MS nih.gov. When a known amount of a labeled internal standard is added to a sample, it co-elutes and is ionized similarly to the unlabeled analyte. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately quantify the analyte's concentration, compensating for variations in sample preparation, injection volume, and ionization efficiency moravek.comsilantes.comnih.gov. The significant mass difference (approximately +4 Da for the molecular ion) between unlabeled butan-1-ol and (~13C4)Butan-1-ol allows for clear separation and detection of their respective signals in the mass spectrometer.
Table 1: Mass Spectrometric Detection of (~13C4)Butan-1-ol as an Internal Standard
This table illustrates the typical mass-to-charge ratios (m/z) for the molecular ion and a characteristic fragment ion for both unlabeled butan-1-ol and its ¹³C₄-labeled counterpart, highlighting their utility as internal standards in quantitative mass spectrometry.
| Analyte | Molecular Formula (Isotopic Composition) | Molecular Weight (Da) | Molecular Ion (M+) m/z | Key Fragment Ion m/z |
| Butan-1-ol | C₄H₁₀O (¹²C₄) | 74.12 | 74 | 56 |
| (~13C4)Butan-1-ol | ¹³C₄H₁₀O | 78.14 | 78 | 60 |
Note: The fragment ion at m/z 56 for unlabeled butan-1-ol is a common product of molecular ion fragmentation (e.g., loss of H₂O). For the ¹³C₄-labeled version, this loss results in a fragment ion at m/z 60. The precise fragment ions and their intensities can vary based on ionization techniques, but the characteristic mass shift provides clear differentiation docbrown.info.
Beyond its role as an internal standard, (~13C4)Butan-1-ol is invaluable in Metabolic Flux Analysis (MFA) nih.govd-nb.infovanderbilt.eduresearchgate.net. MFA uses stable isotope tracers to quantify the rates of metabolic pathways within a biological system. By feeding cells or organisms with a ¹³C-labeled substrate like (~13C4)Butan-1-ol, researchers can trace the flow of carbon atoms through various metabolic intermediates and end-products. The incorporation of ¹³C into downstream metabolites alters their mass isotopomer distribution, which can be measured by MS or NMR. Analyzing these patterns allows for the calculation of fractional enrichment (FC) and the determination of flux rates, providing critical insights into cellular metabolism, pathway regulation, and the impact of genetic or environmental changes moravek.comnih.govd-nb.infodiva-portal.org.
Table 2: Illustrative Fractional Enrichment (FC) in a Hypothetical Metabolic Product
This table demonstrates how ¹³C enrichment from (~13C4)Butan-1-ol would be tracked in a hypothetical downstream metabolite using Metabolic Flux Analysis (MFA). Assuming butan-1-ol is metabolized into a C2 compound, the carbon atoms from the labeled butanol would be incorporated.
| Metabolite / Sample | Expected Isotopic Distribution (Proportion of molecules) | Fractional Enrichment (FC) |
| (~13C4)Butan-1-ol (Input Standard) | ¹³C₄: 100% | 1.00 |
| Hypothetical C2 Metabolite (e.g., Acetyl-CoA) | ||
| - Derived from 100% (~13C4)Butan-1-ol (Scenario A) | ¹³C₂: 100% | 1.00 |
| - Derived from 50% (~13C4)Butan-1-ol + 50% unlabeled C2 (Scenario B) | ¹³C₂: 50% | 0.50 |
Note: Fractional Enrichment (FC) quantifies the proportion of a molecule that is labeled with a stable isotope. In MFA, FC values are determined by analyzing the mass isotopomer distribution of metabolites, typically via mass spectrometry nih.govnih.gov. The specific FC values observed in a metabolite depend on the metabolic pathways involved and the extent to which the labeled substrate is incorporated.
Furthermore, techniques like Isotopic Ratio Outlier Analysis (IROA) leverage ¹³C labeling to differentiate biological signals from experimental artifacts in complex samples analyzed by LC-MS frontiersin.org. The ability to precisely track the carbon backbone of butan-1-ol using its ¹³C₄ enrichment is instrumental in these advanced analytical methodologies.
Compound Name Table:
| Common Name | IUPAC Name | Molecular Formula | CAS Number |
| Butan-1-ol | Butan-1-ol | C₄H₁₀O | 71-36-3 |
| (~13C4)Butan-1-ol | (1,2,3,4-13C4)butan-1-ol | ¹³C₄H₁₀O | 1219589-18-0 |
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4-13C4)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745970 | |
| Record name | (~13~C_4_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.093 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-18-0 | |
| Record name | (~13~C_4_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219589-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Isotopic Enrichment Methodologies for ~13c4 Butan 1 Ol
Strategic Design of Synthetic Routes for Carbon-13 Incorporation
The design of synthetic routes for ¹³C-labeled compounds, particularly for uniform labeling like (¹³C₄)butan-1-ol, hinges on the principle of incorporating ¹³C-enriched building blocks into the target molecule's carbon skeleton. Retrosynthetic analysis is a fundamental tool, breaking down the target molecule into simpler, commercially available ¹³C-enriched precursors. For butan-1-ol (a four-carbon chain), strategies typically involve either building the chain from smaller ¹³C units (e.g., ¹³C₁ or ¹³C₂ precursors) or utilizing a pre-formed ¹³C₄ precursor.
Key considerations in route design include:
Atom Economy: Maximizing the incorporation of ¹³C atoms from the precursor into the final product to minimize waste and cost.
Labeling Pattern Control: Ensuring that all four carbon atoms are labeled uniformly, which often dictates the choice of precursors and the sequence of reactions. Building the molecule from smaller, uniformly labeled fragments, or using a single, uniformly labeled four-carbon precursor, are common approaches.
For instance, a synthetic strategy might involve assembling the four-carbon chain from two ¹³C₂ units or a ¹³C₁ unit and a ¹³C₃ unit, provided these smaller units can be synthesized with high isotopic purity and efficiently coupled. Alternatively, a more direct approach could utilize a commercially available ¹³C₄ synthon if one exists or can be readily prepared. Research into efficient ¹³C labeling often focuses on developing versatile building blocks that can be readily incorporated into various molecular structures rsc.orgrsc.orgnih.gov.
Selection and Derivatization of Carbon-13 Enriched Precursors
The selection of ¹³C-enriched precursors is critical for achieving the desired uniform labeling pattern in (¹³C₄)butan-1-ol. Common ¹³C sources include ¹³C-labeled carbon dioxide (¹³CO₂), ¹³C-labeled methane (B114726) (¹³CH₄), ¹³C-labeled methanol (B129727) (¹³CH₃OH), and ¹³C-labeled elemental carbon rsc.orgalfa-chemistry.comrsc.org. These simple ¹³C sources can be converted into more complex building blocks.
For uniform C4 labeling of butan-1-ol, potential precursors and strategies include:
Building from C1/C2 Units:
¹³C₂ Acetylene (B1199291): Synthesized from ¹³C elemental carbon via calcium carbide rsc.orgresearchgate.net, acetylene is a versatile C2 synthon. It can be dimerized or reacted in various ways to build a C4 skeleton. For example, hydroboration-oxidation of a C4 alkyne derived from acetylene could yield butan-1-ol libretexts.org.
¹³C-labeled Acetaldehyde/Ethanol (B145695): These can be used in aldol (B89426) condensation reactions followed by reduction and dehydration steps, mirroring industrial processes for butanol synthesis chemcess.commdpi.com. If starting materials like ¹³C-ethanol are used, careful control is needed to ensure all four carbons of the final butanol molecule are derived from the labeled precursor.
¹³C-labeled Malonate Esters or Acetoacetate (B1235776) Esters: These C3 or C4 synthons can be employed in various condensation and reduction reactions to construct the butanol skeleton. For example, ethyl acetoacetate can be a precursor in some synthetic strategies nih.gov.
Utilizing Pre-formed C4 Units: While less common as simple starting materials, a pre-formed ¹³C₄ synthon would be ideal. However, the synthesis of such a precursor would itself require careful planning.
The derivatization of these precursors is often necessary. For example, ¹³CO₂ can be converted to Grignard reagents to form carboxylic acids, or used in reactions to form carbonates, which can then be elaborated into the desired carbon chain rsc.orgchemrxiv.org. The choice of precursor depends on the specific synthetic pathway designed to ensure all four carbon atoms are uniformly labeled with ¹³C.
Purification Techniques and Determination of Isotopic Purity
Following synthesis, rigorous purification and characterization are essential to obtain (¹³C₄)butan-1-ol of high chemical and isotopic purity.
Purification Techniques:
Distillation: Fractional distillation is a common method for purifying volatile organic compounds like butan-1-ol. It can separate the desired product from residual solvents, unreacted starting materials, and byproducts based on differences in boiling points.
Chromatography: Techniques such as gas chromatography (GC) or liquid chromatography (LC), particularly preparative-scale chromatography, can be employed for more demanding separations, especially if byproducts have very similar boiling points or if trace impurities are present.
Determination of Isotopic Purity: The isotopic purity, defined as the percentage of molecules containing the specified isotopic enrichment (in this case, all four carbons being ¹³C), is typically determined using spectroscopic methods:
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for quantifying the ratio of isotopically labeled molecules to unlabeled or partially labeled molecules alfa-chemistry.comrsc.org. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the exact isotopic composition can be determined. For (¹³C₄)butan-1-ol, MS would detect a molecular ion corresponding to the mass of butan-1-ol with four ¹³C atoms, and compare its abundance to that of unlabeled butan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: This technique directly probes the carbon atoms. For uniformly ¹³C-labeled compounds, ¹³C NMR spectra can confirm the presence of ¹³C at all expected positions and assess the enrichment level by comparing the signal intensity of ¹³C-containing species to any residual ¹²C species. Satellite peaks arising from ¹³C-¹³C coupling can also provide information about the extent of labeling omicronbio.comcanada.ca.
¹H NMR: While ¹H NMR does not directly measure ¹³C enrichment, it is crucial for confirming the chemical structure and purity. Combined with MS, it provides a comprehensive assessment of the labeled compound rsc.orgrsc.org.
A combination of these methods is often used to ensure both chemical integrity and high isotopic enrichment, typically aiming for >98 atom % ¹³C for uniformly labeled compounds isolife.nl.
Rationale for Specific Uniform Carbon-13 Labeling Patterns (e.g., complete C4 labeling)
Uniform labeling, where all carbon atoms in the molecule are replaced with ¹³C, offers distinct advantages for various research applications:
Metabolic Flux Analysis (MFA): In biological systems, uniformly labeled substrates like (¹³C₄)butan-1-ol are invaluable for tracing metabolic pathways. By introducing the labeled compound, researchers can track the flow of carbon atoms through complex biochemical networks, quantify metabolic fluxes, and identify bottlenecks sigmaaldrich.comnih.govresearchgate.net. Uniform labeling ensures that the fate of every carbon atom originating from the substrate can be followed, providing a complete picture of metabolic transformations.
Internal Standards in Quantitative Analysis: Isotopically labeled compounds serve as ideal internal standards for quantitative mass spectrometry. Because they are chemically identical to the analyte but differ in mass, they can be added to samples at a known concentration. This allows for accurate quantification of the unlabeled analyte, compensating for variations in sample preparation, extraction efficiency, and instrument response. Uniform labeling ensures that the labeled standard behaves identically to the analyte during these processes.
Mechanistic Studies: In chemical reactions, uniformly labeled compounds can help elucidate reaction mechanisms by tracking the movement and rearrangement of specific carbon atoms throughout the reaction process. This is particularly useful when studying complex transformations or when attempting to identify intermediate species.
Pharmacokinetic and Pharmacodynamic Studies: For drug development and metabolism studies, uniformly labeled compounds allow researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of a drug or its metabolites in vivo.
The choice of uniform ¹³C₄ labeling for butan-1-ol specifically provides a robust tracer molecule that can be followed through biological or chemical systems without the complexity of distinguishing between different ¹³C positions, making it highly versatile for a broad range of applications.
Advanced Analytical Characterization of ~13c4 Butan 1 Ol and Its Labeled Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Labeled Compounds
NMR spectroscopy is indispensable for determining the structure and purity of isotopically labeled compounds. The presence of 13C nuclei, which have a non-zero nuclear spin, makes them directly observable in 13C NMR spectra.
In 13C NMR, each unique carbon environment within a molecule gives rise to a distinct signal, characterized by its chemical shift. For butan-1-ol (CH3CH2CH2CH2OH), the four carbon atoms are in different chemical environments due to their varying proximity to the hydroxyl group and their positions within the alkyl chain. The electronegativity of the oxygen atom in the hydroxyl group causes deshielding of adjacent carbons, leading to downfield shifts. The carbon atom directly bonded to the oxygen (C1) will exhibit the most downfield chemical shift, followed by C2, C3, and finally C4, which is the methyl carbon furthest from the oxygen and will resonate furthest upfield. The presence of 13C labeling ensures that these signals are readily observable and can be assigned with high confidence. In metabolites derived from (13C4)Butan-1-ol, changes in chemical shifts would indicate modifications to the carbon skeleton or functional groups. Typical 13C chemical shifts for butan-1-ol are approximately: C1 (CH2OH): 60-65 ppm; C2 (CH2): 30-35 ppm; C3 (CH2): 20-25 ppm; C4 (CH3): 10-15 ppm docbrown.infolibretexts.orgchegg.com.
Table 1: Typical 13C NMR Chemical Shifts for Butan-1-ol
| Carbon Position | Chemical Environment | Typical Chemical Shift (ppm) |
| C1 | CH2OH | 60 – 65 |
| C2 | CH2 | 30 – 35 |
| C3 | CH2 | 20 – 25 |
| C4 | CH3 | 10 – 15 |
While standard broadband-decoupled 13C NMR spectra simplify signals to singlets by removing 1H-13C coupling, specialized NMR techniques can reveal coupling information. In a fully 13C-labeled molecule like (13C4)Butan-1-ol, 13C-13C coupling between adjacent carbon atoms would be observable if broadband decoupling were not applied, leading to complex multiplets. However, in practice, broadband decoupling is typically used to simplify the spectrum for chemical shift analysis libretexts.orgbhu.ac.in. More relevant is the 13C-1H coupling (one-bond, 1JCH), which, in proton-decoupled spectra, results in singlets. However, if decoupling is not fully optimized or if specific experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are used, the number of attached protons can be inferred from the multiplicity of the 13C signals (e.g., CH, CH2, CH3) bhu.ac.inmiamioh.edu. For structural confirmation, especially in complex derivatives or metabolites, observing 13C-13C coupling in specifically designed experiments can confirm the intactness of the labeled carbon chain researchgate.net.
Quantitative NMR (qNMR) is essential for determining the precise isotopic enrichment of the 13C atoms in (13C4)Butan-1-ol. This is typically achieved by comparing the integrated signal intensity of the labeled carbons to that of an internal standard with a known concentration. Techniques such as inverse-gated decoupling or using relaxation agents can ensure that all nuclei have relaxed before the next pulse, allowing for accurate integration of peak areas, which are directly proportional to the number of nuclei nih.govnih.govacs.org. Specialized pulse sequences, like isotope-edited total correlation spectroscopy (ITOCSY), can also filter spectra to separate signals from 12C- and 13C-containing molecules, enabling quantitative comparison nih.govacs.org. The accuracy of these measurements is critical for subsequent metabolic flux analysis.
The hydroxyl proton (-OH) in alcohols is a labile proton, meaning it can readily exchange with deuterium (B1214612) atoms from a deuterated solvent, such as D2O libretexts.orgopenochem.orgmsu.edu. In 1H NMR spectroscopy, adding D2O to a sample of (13C4)Butan-1-ol will cause the hydroxyl proton signal to disappear or significantly diminish. This "D2O shake" is a standard method for unequivocally identifying the signal corresponding to the hydroxyl proton, confirming its presence and lability. This is particularly useful when the hydroxyl proton signal might overlap with other proton signals in the spectrum or when its chemical shift is highly variable due to hydrogen bonding libretexts.orgmsu.edu.
Mass Spectrometry (MS) for Isotope Tracing and Flux Analysis
Mass spectrometry is a powerful technique for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, MS is crucial for determining the mass isotopomer distribution (MID) and tracing metabolic pathways.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of molecules and their fragments. In the context of (13C4)Butan-1-ol, HRMS can confirm the presence of the four 13C labels by accurately measuring the mass of the molecular ion. The theoretical exact mass of butan-1-ol (C4H10O) with natural isotopic abundance is approximately 74.026 Da. In contrast, (13C4)Butan-1-ol, where all four carbons are 13C, would have a theoretical exact mass of approximately 78.087 Da (calculated as 4 * 13.003355 + 10 * 1.007825 + 15.994915). HRMS can readily distinguish between these masses, confirming the isotopic enrichment.
Mass Isotopomer Distribution (MID) analysis involves quantifying the relative abundances of different isotopomers (molecules with the same chemical formula but different isotopic compositions) within a sample physiology.orgresearchgate.netnih.govresearchgate.net. For a sample that is purely (13C4)Butan-1-ol, the MID would theoretically show a single dominant peak at the mass corresponding to the fully labeled molecule. However, MID analysis becomes critical when tracking the compound in biological systems, where it is incorporated into various metabolites. By analyzing the MID of these downstream metabolites, researchers can infer metabolic fluxes and pathways. For instance, if (13C4)Butan-1-ol is metabolized, the resulting fragments or new molecules will exhibit characteristic mass shifts that reveal the incorporation pattern of the 13C label. HRMS is vital for accurately deconvoluting these complex mass spectra, especially when dealing with mixtures of isotopomers and natural abundance background physiology.orgresearchgate.net.
Table 2: Theoretical Exact Masses of Butan-1-ol Isotopomers
| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |
| C4H10O | Natural Abundance (12C, 1H, 16O) | ~74.026 |
| C4H10O | Fully 13C Labeled (13C4, 1H10, 16O) | ~78.087 |
Note: These are theoretical exact masses. Actual measured masses may vary slightly due to instrument calibration and other minor isotopic variations.
By analyzing the distribution of these mass isotopomers in biological samples, researchers can trace the metabolic fate of (13C4)Butan-1-ol, quantify metabolic fluxes, and gain insights into cellular processes.
Compound Name Table:
| Common Name | IUPAC Name | Formula |
| Butan-1-ol | Butan-1-ol | C4H10O |
| (~13C4)Butan-1-ol | (~13C4)Butan-1-ol | C4H10O |
Mechanistic and Kinetic Isotope Effect Kie Studies with ~13c4 Butan 1 Ol
Theoretical Frameworks for Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). wikipedia.org The underlying principle of KIE lies in the differences in zero-point vibrational energies of bonds. slideshare.net A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. utdallas.edu
Primary Kinetic Isotope Effects (PKIEs)
A primary KIE is observed when the isotopically substituted atom is directly involved in bond cleavage or formation in the rate-determining step of a reaction. libretexts.org For carbon, this is denoted as k_¹²_C / k_¹³_C. Because the mass difference between ¹²C and ¹³C is relatively small (about 8%), the resulting KIEs are much smaller than those observed for hydrogen/deuterium (B1214612) substitution and typically range from 1.02 to 1.08. wikipedia.orgnih.gov A significant normal PKIE (k_¹²_C / k_¹³_C > 1) indicates that the bond to the carbon atom is being broken or weakened in the transition state. The magnitude of the PKIE can provide further details; for instance, larger values are associated with S_N2 reactions where bond formation and breaking are concerted, while values closer to unity are often characteristic of S_N1 reactions. nih.gov
Secondary Kinetic Isotope Effects (SKIEs)
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs and arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. slideshare.net They are classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs : Occur when the isotope is on the atom undergoing reaction but the bond to the isotope itself is not broken. They are sensitive to changes in hybridization. A change from sp³ to sp² hybridization during the transition state typically results in a normal KIE (k_L/k_H > 1), whereas a change from sp² to sp³ leads to an inverse KIE (k_L/k_H < 1). wikipedia.org
β-Secondary KIEs : Involve isotopic substitution on an atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where electron density is donated from a sigma bond to an adjacent empty or partially filled orbital in the transition state. libretexts.org
For a reaction involving (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol, labeling at C1 would allow for the measurement of a primary KIE in an oxidation reaction where the C1-H or C1-O bond is cleaved. Labeling at C2, C3, or C4 could reveal secondary KIEs, providing information about changes in structure and bonding remote from the primary reaction site during the transition state.
Experimental Design Considerations for KIE Studies Utilizing ¹³C Labeling
The precise and accurate measurement of small ¹³C KIEs requires careful experimental design. The two primary methods involve intermolecular and intramolecular competition experiments.
Intermolecular Competition: In this setup, a mixture of the unlabeled and the fully labeled (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol would be subjected to a reaction. The reaction is stopped before completion (typically at low conversion for product analysis or high conversion for starting material analysis), and the isotopic ratios of the product or the remaining starting material are analyzed. nih.gov
Intramolecular Competition: This more advanced method uses a molecule with two identical, competing reaction sites, where only one is isotopically labeled. This approach can offer higher precision but requires a symmetrically designed substrate. researcher.life
The primary analytical techniques for determining ¹³C isotope ratios are Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).
NMR Spectroscopy: High-field NMR is a powerful, non-destructive method for measuring KIEs. nih.gov Experiments can be performed using isotopically enriched precursors or, with modern high-sensitivity instruments, at natural abundance. nih.gov Techniques like ¹H-detected 2D [¹³C,¹H]-HSQC NMR have been developed to measure KIEs with very high precision and accuracy, often with experimental errors as low as 0.02%–0.12%. nih.govacs.org This method overcomes the low sensitivity of direct ¹³C NMR. ceitec.cz
Isotope Ratio Mass Spectrometry (IRMS): IRMS is an extremely sensitive technique that measures the ratio of isotopes with very high precision. It is often coupled with gas chromatography (GC-IRMS) to separate components of a reaction mixture before isotopic analysis.
A typical experimental workflow would involve:
Synthesizing or acquiring the ¹³C-labeled compound, (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol.
Running a competition reaction under carefully controlled conditions.
Quenching the reaction at a specific conversion percentage.
Separating the analyte of interest (product or unreacted starting material).
Analyzing the isotope ratio using NMR or IRMS to calculate the KIE.
Table 1: Comparison of Modern Analytical Methods for ¹³C KIE Determination
| Technique | Typical Precision | Advantages | Disadvantages |
|---|---|---|---|
| 1D ¹³C NMR | ~0.1% | Directly observes carbon atoms; structurally informative. | Low sensitivity requires larger sample amounts or longer acquisition times. nih.gov |
| 2D [¹³C,¹H]-HSQC NMR | 0.02% - 0.12% | High precision and accuracy; requires less material than 1D ¹³C NMR. acs.org | More complex setup and data processing. |
| Isotope Ratio Mass Spectrometry (IRMS) | ~0.01% - 0.1% | Extremely high sensitivity and precision. nih.gov | Destructive technique; provides no structural information about the position of the label. |
Elucidation of Reaction Mechanisms via ¹³C KIE Measurements
¹³C KIEs are highly diagnostic for distinguishing between different reaction pathways, such as concerted, stepwise, associative, or dissociative mechanisms. nih.govresearcher.life The oxidation of butan-1-ol to butanal, for example, could proceed through different mechanisms depending on the oxidant used. By measuring the KIE at C1 of butan-1-ol, one can probe the nature of the C-H bond breaking in the rate-determining step.
A key application is distinguishing between nucleophilic substitution (S_N1 and S_N2) mechanisms. nih.gov
S_N2 Mechanism: In a bimolecular (S_N2) reaction, where a bond is formed as another is broken in a concerted fashion, a relatively large normal KIE is expected (e.g., 1.03–1.08). nih.gov This is because the carbon at the reaction center experiences significant bonding changes in the transition state.
S_N1 Mechanism: In a unimolecular (S_N1) reaction, the rate-determining step is the formation of a carbocation intermediate. This typically results in a small normal or even an inverse KIE (e.g., 1.00–1.01). nih.govnih.gov The small effect is due to two nearly offsetting factors: bond breaking which leads to a normal KIE and hyperconjugation in the forming carbocation which strengthens other bonds, contributing an inverse effect. nih.gov
For example, studies on glycosylation reactions, which are analogous to reactions involving the hydroxyl group of butanol, have used ¹³C KIEs to differentiate between S_N1 and S_N2 pathways. The formation of a β-mannoside product showed a KIE of ~1.023, consistent with an associative S_N2 mechanism, while the corresponding α-anomer gave a KIE closer to 1.00, suggesting a dissociative S_N1-like mechanism. nih.gov
Table 2: Representative ¹³C KIE Values for Different Reaction Mechanisms
| Reaction Mechanism | Typical ¹³C KIE (k_¹²_C/k_¹³_C) | Interpretation |
|---|---|---|
| S_N1 (Dissociative) | ~0.98 - 1.01 | Rate-limiting formation of a carbocation; small or inverse KIE. nih.gov |
| S_N2 (Associative) | ~1.03 - 1.08 | Concerted bond formation and cleavage; large normal KIE. nih.gov |
| Concerted Enzymatic Hydrolysis | ~1.032 | Significant bond cleavage in the transition state. nih.gov |
Investigating Enzymatic Reaction Mechanisms through Isotope Effects
Kinetic isotope effects are an indispensable tool for probing the transition states of enzyme-catalyzed reactions. nih.gov Because enzymes accelerate reactions by stabilizing the transition state, a KIE provides a direct window into the nature of this stabilized state. For an enzyme that processes butan-1-ol, such as an alcohol dehydrogenase, ¹³C labeling can help answer critical mechanistic questions.
For instance, in the oxidation of an alcohol to an aldehyde catalyzed by a dehydrogenase, the rate-limiting step could be the hydride transfer from the alcohol to a cofactor like NAD⁺. A significant primary ¹³C KIE at C1 of butan-1-ol would provide strong evidence that C-H bond cleavage is part of the rate-limiting step.
It is important to note that in multi-step enzymatic reactions, the observed KIE (V/K) reflects not only the intrinsic KIE of the chemical step but also the partitioning of intermediates through the catalytic cycle (the forward commitment). A small observed KIE does not necessarily mean the chemical step is not rate-limiting but could indicate that other steps, such as substrate binding or product release, are also slow. nih.gov Despite these complexities, ¹³C KIEs, often measured in conjunction with deuterium (²H) KIEs, provide a detailed picture of the transition state geometry and the catalytic strategy employed by the enzyme.
Metabolic and Flux Analysis in Non Human Biological Systems Using ~13c4 Butan 1 Ol
Microbial Metabolism of Butan-1-ol
The application of ¹³C-labeled substrates is a cornerstone of modern microbial metabolomics and metabolic engineering. (~¹³C₄)Butan-1-ol can be utilized to trace its own metabolic fate or the pathways involved in its production or degradation within microorganisms.
Tracing Central Carbon Metabolic Pathways
When (~¹³C₄)Butan-1-ol is supplied as a substrate to microbial cultures, its carbon atoms are incorporated into central metabolic intermediates through various catabolic or biosynthetic routes. By analyzing the ¹³C enrichment patterns in key metabolites such as amino acids, organic acids, and nucleotides using techniques like mass spectrometry, researchers can map the flow of carbon through pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fermentation pathways nih.govwho.intresearchgate.netbrgm.fracs.orgresearchgate.net. For instance, the incorporation of ¹³C from butanol into pyruvate (B1213749) or acetyl-CoA would indicate its entry into central carbon metabolism, and subsequent labeling patterns in TCA cycle intermediates would reveal the extent of its utilization via this cycle.
Quantitative Metabolic Flux Analysis (MFA) Using ¹³C Tracers in Microbial Systems
Metabolic Flux Analysis (MFA) leverages ¹³C-labeling data to quantitatively assess the rates of metabolic reactions. By cultivating microorganisms on a ¹³C-labeled substrate like (~¹³C₄)Butan-1-ol under controlled conditions (e.g., steady-state chemostat cultures), researchers can obtain mass spectrometry data on the isotopic composition of intracellular metabolites nih.govresearchgate.netbrgm.frresearchgate.netnih.govillinois.edu. These experimentally determined isotopomer patterns are then integrated with a stoichiometric model of the organism's metabolism. Computational algorithms are employed to find a set of flux values that best fit the observed labeling patterns, thereby quantifying the flux through each metabolic reaction. This approach is critical for understanding the metabolic state of engineered strains or wild-type microorganisms under specific conditions.
Elucidation of Native and Engineered Butanol Production Pathways
(~¹³C₄)Butan-1-ol can be a valuable tool for understanding the complex pathways involved in butanol biosynthesis and metabolism.
Acetone-Butanol-Ethanol (ABE) Fermentation: In solventogenic Clostridium species, which naturally produce butanol via ABE fermentation, (~¹³C₄)Butan-1-ol could potentially be used to trace the carbon flow through the various stages of acidogenesis and solventogenesis, and to understand the metabolic shifts involved nih.govpnas.orgtum.de. While studies often use labeled glucose or acetate (B1210297) to trace these pathways nih.govresearchgate.net, feeding labeled butanol could offer insights into its own catabolism or re-assimilation during fermentation.
Engineered Pathways: In heterologous hosts like Saccharomyces cerevisiae or Escherichia coli, engineered pathways for butanol production (e.g., based on the Ehrlich pathway or keto-acid pathways) can be investigated using labeled substrates nih.govacs.orgfrontiersin.orgscielo.brportlandpress.com. If (~¹³C₄)Butan-1-ol were fed to such engineered strains, it could help confirm the carbon origin of the produced butanol or trace its metabolic fate if it is further processed or degraded by the host. For example, studies using labeled glucose have helped elucidate the contribution of endogenous versus heterologous pathways to butanol production in S. cerevisiae nih.gov.
Plant Metabolism and Carbon Flow Studies with Labeled Butanol
While ¹³C-MFA is widely applied in plant metabolism to study carbon assimilation and flow from sources like CO₂ or sugars lca-data.comnih.gov, specific studies utilizing (~¹³C₄)Butan-1-ol as a direct tracer in plant systems are less documented in the literature. However, the principles of ¹³C-MFA are transferable. If applied, (~¹³C₄)Butan-1-ol could be used to investigate how plant tissues metabolize exogenous butanol, potentially revealing its incorporation into plant secondary metabolites or its role in plant-microbe interactions in the rhizosphere. Studies using other labeled compounds in plant metabolism demonstrate the feasibility of tracing carbon flow through various pathways dntb.gov.ua.
Environmental Biotransformation Pathways and Carbon Cycling
In environmental microbiology, ¹³C-labeled substrates are crucial for understanding the fate of organic compounds in complex ecosystems like soil and water. (~¹³C₄)Butan-1-ol can serve as a valuable tracer to study the biodegradation pathways of butanol by microbial communities. By incubating environmental samples with labeled butanol and monitoring the ¹³C incorporation into microbial biomass, CO₂, or other metabolic products, researchers can identify which microorganisms are responsible for its degradation and elucidate the specific enzymatic pathways involved nih.govwho.int. This information is vital for understanding carbon cycling and for bioremediation strategies. For instance, studies using ¹³C-labeled CO₂ have successfully traced carbon fixation in butanol-producing bacteria, demonstrating mixotrophic capabilities. Similarly, labeled substrates help unravel the metabolic roles of different microbial consortia in degrading various organic compounds.
Data Tables
Table 1: Conceptual Isotopomer Labeling in Key Metabolites from (~¹³C₄)Butan-1-ol
This table illustrates how the ¹³C label from (~¹³C₄)Butan-1-ol would be distributed in downstream metabolites if it enters central metabolism via acetyl-CoA.
| Metabolite | Derived from Acetyl-CoA (¹³C₂) | Predicted ¹³C Labeling Pattern (Example) | Pathway Involvement |
| Acetyl-CoA | Direct Entry | ¹³C₂ | Glycolysis, Pyruvate Oxidation, Fatty Acid Synthesis |
| Citrate | Acetyl-CoA + Oxaloacetate | ¹³C₃ (if Oxaloacetate is unlabeled) | TCA Cycle |
| α-Ketoglutarate | Citrate | ¹³C₃ | TCA Cycle |
| Succinate | α-Ketoglutarate | ¹³C₂ | TCA Cycle |
| Pyruvate | TCA Cycle Intermediates | Variable (e.g., ¹³C₁, ¹³C₂, ¹³C₃) | Glycolysis, Anaplerosis |
| Alanine | Pyruvate | Variable (e.g., ¹³C₁, ¹³C₂) | Amino Acid Biosynthesis |
| Leucine | Acetyl-CoA, Pyruvate | Variable (e.g., ¹³C₃, ¹³C₄) | Amino Acid Biosynthesis |
Note: Actual labeling patterns depend on the specific metabolic pathways active and the extent of carbon scrambling or dilution from unlabeled endogenous pools.
Table 2: Applications of ¹³C-MFA in Butanol-Related Research
| Application Area | Organism Examples | ¹³C Tracer Substrate Examples (Conceptual for Butanol) | Key Insights Gained |
| Microbial Metabolism | E. coli, S. cerevisiae, Clostridium spp. | (~¹³C₄)Butan-1-ol, ¹³C-Glucose, ¹³C-Acetate, ¹³C-CO₂ | Pathway activity, flux distribution, quantitative flux rates, identification of bottlenecks, cofactor balancing. |
| Butanol Production Pathways | Clostridium spp. (ABE), S. cerevisiae (Engineered) | (~¹³C₄)Butan-1-ol, ¹³C-Glucose, ¹³C-Threonine, ¹³C-Acetyl-CoA | Carbon flow tracing, validation of engineered pathways, precursor contribution, yield optimization. |
| Environmental Biotransformation & Carbon Cycling | Soil/Water Microbes, C. beijerinckii | (~¹³C₄)Butan-1-ol, ¹³C-CO₂, ¹³C-Glucose | Biodegradation pathways, microbial community roles, carbon flux in ecosystems, mixotrophic metabolism. |
Compound List
Butan-1-ol
(~¹³C₄)Butan-1-ol
Acetone
Butyric acid
Acetic acid
Pyruvate
Acetyl-CoA
Citrate
α-Ketoglutarate
Succinate
Oxaloacetate
Malate
Fumarate
Lactate
Glycine
Threonine
Leucine
CO₂
¹³CO₂
H₂
CO
[1,2-¹³C₂]Acetate
[U-¹³C₆]Glucose
[L-Threonine-1,2-¹³C₂]
[¹³C]-labeled acetyl-CoA
[¹¹C]-butanol
[¹³C]-carbon
[¹⁴C]bicarbonate
[¹⁴C]label
[¹³C]-butanol
[¹³C]-labeled glucose
[U-¹³C]glutamine
[5-¹³C]glutamine
[1-¹³C]glutamine
[¹³C]-labeled acetyl-CoA
d9-Butanol (1-butan-d9-ol)
Tert-butanol
Isopropanol
2-Butanol
Isobutanol
3-Methyl-1-butanol
2-Butanone
Ethyl methyl ketone (MEK)
Methyl tertiary butyl ether (MTBE)
Polycyclic Aromatic Hydrocarbons (PAHs)
Phenanthrene
Pyrene
Fulvic acid
Humic acid
Humin
TFA (Trifluoroacetic acid)
Urea-hydrochloride
N-propanol
Hexanol
Octanol
Perfluorocarbons
Halogenated alkanes
Hydrofluorocarbons (R-134a, R-23)
2,6-nds
1,5-nds
Naphthol
Formate
Silane
Tetrazine
Fructose
Galactose
Raffinose
Stachyose
Verbascose
Galactinol
Xylose
6-O-methylgalactose
Cetylpyridinium chloride
3,6-anhydrogalactose
TOC (Total Organic Carbon)
Applications of ~13c4 Butan 1 Ol in Specific Research Domains
Biorefinery and Biofuel Research
In the pursuit of sustainable energy, biobutanol has emerged as a promising biofuel alternative to ethanol (B145695) and gasoline. oregonstate.edu It possesses higher energy density than ethanol and can be used in existing gasoline engines with minimal to no modification. oregonstate.eduresearchgate.net The production of biobutanol primarily relies on the Acetone-Butanol-Ethanol (ABE) fermentation process carried out by various species of Clostridium. nih.gov However, optimizing this process for economic viability remains a significant challenge, necessitating advanced research tools like isotopic labeling. oregonstate.edunih.gov
The efficiency of biobutanol production is influenced by numerous factors, including substrate concentration (e.g., glucose), nutrient availability (such as the carbon-to-nitrogen ratio), pH, and temperature. nih.govjabonline.in (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol and, more commonly, ¹³C-labeled substrates like glucose are used as tracers to precisely monitor and quantify the metabolic fluxes during fermentation. By tracking the distribution of ¹³C atoms from the initial substrate into butanol, acetone, ethanol, and other metabolic byproducts, researchers can gain a detailed understanding of the process.
This approach allows for the accurate determination of key fermentation parameters under various conditions. For instance, it can reveal how different glucose concentrations or C/N ratios affect the yield of butanol versus other solvents. nih.gov This data is critical for developing kinetic models of fermentation and for designing optimized operational strategies, such as fed-batch or continuous fermentation systems, to maximize butanol productivity and concentration. researchgate.netdntb.gov.ua
Table 1: Role of ¹³C Tracers in Fermentation Optimization
| Optimization Parameter | How ¹³C Tracing is Applied | Research Goal |
| Substrate Concentration | Quantifying the conversion efficiency of a ¹³C-labeled substrate (e.g., glucose) into butanol at different initial concentrations. | Determine the optimal substrate level that maximizes butanol yield without causing substrate inhibition. nih.govjabonline.in |
| Nutrient Ratios (C/N) | Tracking the flow of ¹³C from the primary carbon source into butanol versus microbial biomass under varying nitrogen levels. | Identify the ideal C/N ratio to channel carbon flux towards solvent production rather than excessive cell growth. nih.gov |
| Process Conditions (pH, Temp) | Measuring the rate of ¹³C incorporation into butanol under different pH and temperature profiles. | Define the optimal environmental conditions for the microbial catalysts to enhance butanol production rates. jabonline.in |
| Byproduct Formation | Mapping the distribution of ¹³C into competing metabolic pathways that lead to products like acetone, ethanol, or organic acids. | Understand metabolic bottlenecks and redirect carbon flow away from undesirable byproducts and towards butanol. |
Metabolic engineering plays a crucial role in improving biobutanol production by modifying the genetic makeup of microorganisms. nih.govsemanticscholar.org Scientists have engineered bacteria like Escherichia coli and yeast, as well as non-traditional microbes, to produce butanol by introducing the necessary biosynthetic pathways from solventogenic clostridia. sciepublish.comsciencedaily.comoup.com
Isotopic tracers are indispensable for validating these engineered pathways. When a ¹³C-labeled substrate is fed to a genetically modified organism, researchers can track the ¹³C atoms through the introduced enzymatic steps. The detection of ¹³C in the final butanol product confirms that the engineered pathway is active and functional. oup.com Furthermore, by quantifying the amount of ¹³C that flows through the new pathway compared to native metabolic routes, researchers can assess the pathway's efficiency and identify steps that may require further optimization. nih.gov This technique is critical for debugging and improving novel biosynthetic routes designed to convert various renewable feedstocks, including lignocellulosic biomass and C1 gases, into C4 alcohols. nih.govfrontiersin.org
Table 2: Application of ¹³C Labeling in Validating Engineered Butanol Pathways
| Engineered Host | Typical Genetic Modification | Role of ¹³C Tracing | Key Finding |
| Escherichia coli | Introduction of the clostridial butanol pathway (e.g., thl, hbd, crt, bcd, adhE genes). sciepublish.comsciencedaily.com | Confirm carbon flow from ¹³C-glucose through the heterologous pathway to produce ¹³C-butanol. | Verifies pathway functionality and quantifies the flux, guiding further engineering to improve titer and yield. |
| Saccharomyces cerevisiae | Expression of a modified butanol synthesis pathway to function in a eukaryotic host. | Trace ¹³C from sugars through yeast's central metabolism and into the engineered butanol pathway. | Assesses the interface between native yeast metabolism and the introduced pathway, identifying potential cofactor imbalances or metabolic drains. |
| Clostridium cellulolyticum | Introduction of the entire acetyl-CoA-to-butanol pathway to enable butanol production directly from cellulose (B213188). nih.gov | Follow ¹³C from labeled cellulose through hydrolysis and fermentation to butanol. | Demonstrates the successful consolidation of cellulose degradation and butanol synthesis in a single organism. |
| Acetogenic Bacteria | Engineering of the Wood-Ljungdahl pathway to channel carbon from ¹³CO or ¹³CO₂ into butanol. frontiersin.org | Prove the fixation of inorganic carbon into the multi-carbon backbone of butanol. | Validates the potential for producing biofuels from waste gases and captured carbon. oup.comfrontiersin.org |
Environmental Tracing and Bioremediation Studies
Butan-1-ol can be an environmental contaminant, and understanding its fate and biodegradability is crucial for risk assessment and remediation. who.int (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol is an ideal tool for these studies, as it allows scientists to trace the compound in complex environmental matrices like soil and water and to definitively identify the microorganisms responsible for its degradation.
Stable Isotope Probing (SIP) is a powerful technique used to conclusively demonstrate the biodegradation of a contaminant in situ. microbe.comnih.gov In a SIP study, an environmental sample (such as groundwater or soil) is amended with a ¹³C-labeled contaminant, in this case, (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol. microbe.com If microorganisms in the sample utilize the butanol as a carbon source, they will incorporate the ¹³C atoms into their cellular components, such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs). nih.govresearchgate.net
By extracting and analyzing these biomarkers for ¹³C enrichment, scientists can obtain definitive proof of biodegradation. microbe.com The detection of ¹³C-enriched DNA, for example, confirms that microorganisms have not only consumed the butanol but have also used its carbon to grow and replicate. Similarly, detecting ¹³C in the dissolved inorganic carbon (CO₂) pool demonstrates complete mineralization of the butanol. microbe.com This method provides direct evidence of bioremediation potential, which is essential for evaluating the feasibility of monitored natural attenuation as a cleanup strategy. microbe.com
A key advantage of SIP is its ability to link metabolic function (butanol degradation) directly to microbial identity. researchgate.netbohrium.com After confirming biodegradation through the incorporation of ¹³C into biomass, the ¹³C-enriched DNA and RNA can be separated from the unlabeled nucleic acids of the broader microbial community. Sequencing this heavy, labeled DNA/RNA reveals the genetic identity of the specific organisms that were actively consuming the (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol. researchgate.net
This approach has been used to identify the key players in the degradation of numerous environmental contaminants. bohrium.com By applying it to butanol, researchers can move beyond simply knowing that degradation occurs to identifying the specific bacterial or fungal species responsible. This knowledge is invaluable for developing and optimizing bioremediation strategies, as it can inform the design of bioaugmentation or biostimulation approaches that target these key degrading populations.
Isotopically labeled compounds are instrumental in elucidating the environmental fate and transformation pathways of chemicals. nih.govdntb.gov.ua When (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol is released into a controlled environmental system, researchers can track its movement and the appearance of its ¹³C-labeled metabolites over time. researchgate.net
Fundamental Biochemical Pathway Research and Novel Pathway Discovery
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling detailed investigation of biochemical pathways. nih.govnih.gov (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol, in which all four carbon atoms are replaced with the heavy isotope ¹³C, serves as a powerful tracer for elucidating the metabolic fate of butanol and related compounds within biological systems. nih.gov When introduced into a cell culture or organism, this labeled molecule follows the same metabolic routes as its naturally abundant, unlabeled counterpart. vanderbilt.edu Researchers can then track the progression of the ¹³C atoms through various metabolic intermediates and end products. nih.gov
This technique, known as ¹³C-assisted metabolism analysis, provides unambiguous evidence of metabolic flux and pathway activity. nih.govfrontiersin.org By using analytical methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can identify which downstream metabolites have incorporated the ¹³C label. frontiersin.orgnih.gov The specific pattern of ¹³C enrichment in these compounds reveals the precise atom transition paths, confirming the activity of known pathways or even uncovering previously unknown biochemical reactions. nih.gov
For instance, if (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol is administered to a microorganism, its conversion through canonical pathways can be monitored. The oxidation of butan-1-ol to butyraldehyde (B50154) and then to butyrate, followed by its activation to butyryl-CoA, would result in these intermediates being fully labeled with ¹³C. The subsequent entry of the labeled butyryl-CoA into central metabolism would distribute the ¹³C atoms into a wide array of molecules, including amino acids, fatty acids, and Krebs cycle intermediates. Mapping the distribution of these labels allows for a quantitative understanding of carbon flow. vanderbilt.edu This approach is invaluable for identifying metabolic bottlenecks, characterizing the metabolism of non-model organisms, and discovering novel enzymatic functions. nih.govvanderbilt.edu
Table 1: Hypothetical Tracking of ¹³C Label from (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol in a Microbial System
| Metabolite | Expected ¹³C Labeling Pattern | Pathway Implication |
|---|---|---|
| Butyraldehyde | Fully labeled (4 ¹³C atoms) | Activity of alcohol dehydrogenase |
| Butyrate | Fully labeled (4 ¹³C atoms) | Activity of aldehyde dehydrogenase |
| Butyryl-CoA | Fully labeled (4 ¹³C atoms in butyryl group) | Entry point into central metabolism |
| Acetyl-CoA (from β-oxidation) | Fully labeled (2 ¹³C atoms) | Demonstrates catabolism of the carbon backbone |
| Citrate (first turn of Krebs cycle) | Partially labeled (2 ¹³C atoms) | Integration with cellular energy metabolism |
Development of Analytical Standards for Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of chemical compounds. researchgate.netnist.gov The method relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.gov (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol is an ideal internal standard for the quantification of natural butan-1-ol for several critical reasons.
As an authentic stable isotope-labeled analog, (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol has virtually identical chemical and physical properties to its unlabeled counterpart. nih.gov This means it behaves the same way during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard, allowing for precise correction of the final measurement.
The key difference is its mass. The incorporation of four ¹³C atoms results in a mass increase of approximately 4 Daltons compared to the natural compound. This mass difference allows a mass spectrometer to easily distinguish between the analyte (butan-1-ol) and the internal standard ((ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol), even if they co-elute from a gas or liquid chromatography system.
The IDMS procedure involves adding a precisely known amount of (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol to a sample containing an unknown quantity of butan-1-ol. The sample is then analyzed, and the instrument measures the signal intensity ratio of the unlabeled analyte to the labeled internal standard. This ratio is then used to calculate the exact concentration of butan-1-ol in the original sample with a high degree of accuracy and traceability, making it a definitive method suitable for certifying reference materials. researchgate.netnih.gov
Table 2: Mass Spectrometric Properties of Butan-1-ol and its ¹³C-Labeled Standard
| Compound | Chemical Formula | Molecular Ion (M+) m/z | Key Fragment Ion m/z | Mass Shift (Da) |
|---|---|---|---|---|
| Butan-1-ol | ¹²C₄H₁₀O | 74.07 | 56.06 ([M-H₂O]+) | N/A |
| (~13~C_4_)Butan-1-ol | ¹³C₄H₁₀O | 78.08 | 60.07 ([M-H₂O]+) | +4 |
Data derived from the principles of mass spectrometry and isotopic labeling.
Computational and Modeling Approaches Integrated with 13c Data
Flux Balance Analysis (FBA) and Constrained-Based Models in Metabolic Engineering
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model. nih.gov While powerful, traditional FBA relies on an objective function, such as the maximization of biomass, which may not accurately reflect cellular physiology under all conditions. nih.gov The integration of experimental data from 13C labeling studies provides crucial constraints that refine these models, leading to more accurate predictions of cellular metabolism.
Data from 13C-Metabolic Flux Analysis (13C-MFA) serves as a powerful constraint for COnstraint-Based Reconstruction and Analysis (COBRA) methods. nih.gov By feeding a microorganism a 13C-labeled substrate (e.g., 13C-glucose for butanol production) and measuring the isotopic enrichment in metabolites and end-products, researchers can determine in vivo reaction rates. creative-proteomics.com These experimentally determined fluxes are then used as boundaries or constraints in FBA, reducing the solution space and eliminating the sole reliance on theoretical objective functions. nih.gov This approach, sometimes referred to as 2S-13C MFA, combines the broad scope of genome-scale models with the precision of 13C-MFA for core metabolism. nih.gov
In the context of butanol production, this integrated approach is particularly valuable. For instance, in studying Clostridium acetobutylicum, a key butanol-producing bacterium, 13C-MFA derived constraints have been applied to genome-scale models. nih.gov This allows for a more precise quantification of carbon flow through pathways central to butanol synthesis, such as glycolysis and the pentose phosphate pathway (PPP), and helps identify metabolic bottlenecks or competing pathways that divert carbon away from the desired product. mdpi.comnih.gov By providing a more accurate snapshot of the metabolic state, these constrained models are instrumental in designing targeted genetic modifications for improved butanol yield. vanderbilt.edu
| Modeling Approach | Description | Role of 13C Data | Application Example |
|---|---|---|---|
| Traditional FBA | Predicts flux distribution by optimizing an objective function (e.g., biomass growth) based on stoichiometry. | None; relies on theoretical assumptions. | Initial prediction of metabolic capabilities in a newly sequenced organism. |
| 13C-Constrained FBA | Incorporates experimentally determined flux values as additional constraints, narrowing the possible solution space. | Provides hard, quantitative constraints on intracellular fluxes, increasing model accuracy. nih.gov | Quantifying flux changes in Clostridium acetobutylicum under butanol stress conditions. nih.gov |
Reconstruction and Analysis of Metabolic Networks
The reconstruction of genome-scale metabolic networks is a foundational step in systems biology, providing a comprehensive map of an organism's metabolic potential based on its annotated genome. nih.govresearchgate.net However, these reconstructions are often incomplete or contain hypothetical reactions. Isotope tracing experiments using compounds like 13C-labeled butanol precursors are essential for the validation, refinement, and functional analysis of these networks. udel.edu
When an organism is cultured with a 13C-labeled substrate, the labeled carbon atoms are incorporated into various intracellular metabolites. nih.govembopress.org By tracking the path of these isotopes, researchers can:
Validate Predicted Pathways: Confirm that pathways predicted by genomic annotation are active under specific conditions.
Discover Novel Pathways: Identify unexpected labeling patterns in metabolites that suggest the presence of previously unknown or unannotated metabolic routes. udel.edu
Resolve Ambiguities: Distinguish between alternative pathways that produce the same end-product but involve different intermediate steps.
Check Network Consistency: Ensure that the reconstructed network can account for the observed flow of carbon from substrate to product. nih.gov
For butanol-producing organisms such as Clostridium acetobutylicum and Clostridium beijerinckii, genome-scale models have been meticulously constructed. nih.govresearchgate.net 13C labeling experiments have been instrumental in curating these models, for example, by elucidating the metabolic response to toxic products like butanol or characterizing the co-fermentation of different sugar sources. researchgate.netudel.edu This detailed analysis provides a more accurate and dynamic view of the metabolic network, which is crucial for rational metabolic engineering efforts. vanderbilt.edu
| Organism | Model Example | Contribution of 13C Data |
|---|---|---|
| Clostridium acetobutylicum | Genome-Scale Model (Slee et al.) | Validation of network structure, analysis of metabolic stress response to butanol. nih.govudel.edu |
| Clostridium beijerinckii | iCM925 | Used to validate model predictions against experimental fermentation data, including product production rates. researchgate.net |
| Clostridium saccharoperbutylacetonicum | Metabolic Analysis | Traced the metabolism of exogenous acetate (B1210297) to butanol and acetone, confirming pathway activity and quantifying flux changes. rsc.orgresearchgate.net |
Isotopomer Tracing Models for Quantitative Flux Determination
Isotopomer tracing models are the core of 13C-Metabolic Flux Analysis (13C-MFA), providing a quantitative framework to determine the rates of intracellular reactions. ethz.ch This technique moves beyond simple pathway identification to provide precise measurements of the carbon flow through the metabolic network. The process involves feeding cells a 13C-labeled substrate and measuring the resulting mass isotopomer distributions (MIDs) in key metabolites, typically proteinogenic amino acids or metabolic intermediates, using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org
The measured MIDs are then used in a computational model that mathematically describes the flow of carbon atoms through the metabolic network. By iteratively adjusting the flux values in the model, an optimal solution is found that minimizes the difference between the computationally predicted MIDs and the experimentally measured ones. nih.gov This allows for the precise quantification of fluxes that are otherwise impossible to measure directly. nih.govembopress.org
A key application is understanding the metabolism of butanol-producing microbes. In a study of Clostridium saccharoperbutylacetonicum N1-4, researchers used [1,2-13C2] acetate as a tracer to investigate its role in acetone-butanol-ethanol (ABE) fermentation. rsc.orgresearchgate.net The analysis confirmed that exogenous acetate was utilized for both butanol and acetone formation and, more importantly, quantified the resulting shift in metabolic flux. The addition of acetate was shown to dramatically increase the metabolic flux from both glucose and acetate towards butanol and acetone production, particularly in the early growth phase. rsc.orgresearchgate.net
| Parameter | Control Culture | Acetate-Supplemented Culture | Percentage Increase |
|---|---|---|---|
| Final Butanol Concentration | - | - | 48.3% |
| Final Acetone Concentration | - | - | 90.5% |
| Conversion Efficiency (Glucose to Butanol) | 0.196% | 19.5% | ~9850% |
| Conversion Efficiency (Glucose to Acetone) | 0% | 7.64% | - |
Quantum Chemical Calculations for Predicting Isotope Effects and Molecular Properties
Quantum chemical calculations offer a powerful, atomistic-level lens to investigate molecular properties and reaction dynamics that are influenced by isotopic substitution. For (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C_4)Butan-1-ol, these computational methods are primarily used to predict and interpret kinetic isotope effects (KIEs), providing deep insights into reaction mechanisms. nih.govnih.gov
A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes (e.g., 12C with 13C). wikipedia.orglibretexts.org This effect arises from the change in mass, which alters the zero-point vibrational energies of the molecule and the transition state. wikipedia.org A 13C KIE is typically small (around 1.04, or 4% faster for the 12C reaction) but can be measured with high precision. wikipedia.org
Quantum chemical methods, such as those based on Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction involving butan-1-ol. By calculating the vibrational frequencies of both the normal (12C) and isotopically labeled (13C) reactant and transition state structures, the KIE can be predicted. icm.edu.pl The agreement between the calculated and experimentally measured KIE provides strong evidence for a proposed reaction mechanism. nih.gov Furthermore, these calculations can probe intermolecular interactions, such as hydrogen bonding and dispersion forces, which are subtly altered by isotopic substitution and can influence the bulk properties of the liquid. nih.gov For example, path-integral molecular dynamics simulations can be employed to study nuclear quantum effects on the structure and dynamics of liquid butan-1-ol. nih.gov
| Type of KIE | Description | Typical Value (k12/k13) | Mechanistic Interpretation |
|---|---|---|---|
| Primary KIE | Isotopic substitution at an atom directly involved in bond-breaking or bond-making in the rate-determining step. | > 1.02 (Normal) | Indicates that the C-X bond is being broken/formed in the transition state. The magnitude reflects the extent of bond cleavage. |
| Secondary KIE | Isotopic substitution at an atom not directly involved in bond cleavage but located near the reaction center. | 0.98 - 1.02 | Reflects changes in the vibrational environment, often due to a change in hybridization (e.g., sp3 to sp2) at the reaction center. |
| Inverse KIE | The reaction is faster with the heavier isotope. | < 1 | Suggests that the vibrational force constants for the isotopically substituted position are greater in the transition state than in the reactant. |
Future Research Directions and Methodological Advancements for ~13c4 Butan 1 Ol Studies
Integration of Isotopic Tracing with Multi-Omics Data
The future of isotopic tracing, including studies with (~13C4)Butan-1-ol, lies in its synergistic integration with multi-omics datasets, such as metabolomics, proteomics, and transcriptomics oup.comroyalsocietypublishing.org. By combining the direct measurement of metabolic fluxes derived from 13C labeling with global gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics), researchers can construct a more holistic and dynamic understanding of cellular systems. This integrated approach allows for the correlation of metabolic activity with transcriptional and translational regulation, providing a comprehensive view of how biological systems respond to perturbations or adapt to different conditions. For instance, tracking the fate of (~13C4)Butan-1-ol through metabolic pathways can be correlated with changes in enzyme expression or substrate availability, offering deeper insights into regulatory mechanisms. This cross-disciplinary approach is essential for deciphering complex biological networks and predicting system behavior under various scenarios biorxiv.org.
Development of Novel Analytical Techniques for Enhanced 13C Tracer Detection and Quantification
Advancements in analytical instrumentation are critical for improving the sensitivity, accuracy, and throughput of 13C tracer detection and quantification. Next-generation mass spectrometry (MS) techniques, such as high-resolution multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) and tandem MS (MS/MS), are offering unprecedented capabilities for precise isotope ratio measurements biospace.comlabmanager.comthermofisher.comuq.edu.au. Similarly, nuclear magnetic resonance (NMR) spectroscopy continues to evolve, with novel pulse sequences and ultrafast 2D NMR experiments enabling faster acquisition times and improved resolution for isotopomer analysis researchgate.netacs.orgresearchgate.net. The development of automated data processing pipelines, like those integrating Symphony and PollyPhi, is also crucial for streamlining the analysis of complex isotopic labeling data, reducing manual labor, and increasing reproducibility waters.comwaters.com. Future research will focus on further refining these techniques to achieve even greater sensitivity, reduce sample consumption, and enable real-time monitoring of isotopic incorporation.
Expansion of Isotopic Studies to Broader Biological and Environmental Systems
While isotopic tracing has been extensively applied to microbial and cellular systems, future research aims to expand its application to more complex biological and environmental systems. This includes microbial communities, ecosystems, and industrial bioprocesses. For microbial communities, techniques like Stable Isotope Probing (SIP) coupled with advanced analytical methods (e.g., nanoscale secondary ion mass spectrometry - Nano-SIMS) are being developed to resolve metabolic activity at the individual cell or population level, even within complex consortia asm.orgplos.org. In environmental science, stable isotopes are invaluable for tracing pollutants, understanding biogeochemical cycles, and monitoring the fate of substances like engineered nanoparticles acs.orgresearchgate.net. Applying (~13C4)Butan-1-ol tracing to these broader systems could reveal its role in environmental degradation pathways, its uptake by various organisms, or its contribution to complex ecological nutrient cycles. Furthermore, its use in industrial bioprocesses could optimize fermentation and production yields by providing detailed insights into metabolic flow under operational conditions.
Addressing Challenges in Quantitative 13C Metabolic Flux Analysis
Quantitative 13C Metabolic Flux Analysis (13C-MFA) is a powerful tool, but it faces inherent challenges, including model uncertainty, the need for extensive experimental data, and the complexity of biological networks plos.orgd-nb.infobiorxiv.orgosti.govcreative-proteomics.com. Future research directions include the development of more robust computational models, such as those employing Bayesian model averaging (BMA), to mitigate model selection uncertainty and improve flux inference d-nb.info. Addressing the "undetermined solution space" in MFA is also critical, potentially through the integration of thermodynamic principles or by employing parsimonious modeling approaches that favor simpler flux distributions plos.orgbiorxiv.org. Improving the accuracy and reliability of flux estimations requires rigorous validation of complex models, development of clear protocols, and minimizing experimental artifacts such as isotopic purity issues or non-steady-state conditions oup.combiorxiv.orgmdpi.comd-nb.info. Future work will also focus on optimizing tracer design and identifying the minimum set of metabolite labeling data required for accurate flux resolution, especially in genome-scale models osti.gov.
High-Throughput Isotope Tracking and Automated Data Analysis
The increasing complexity and volume of data generated by isotopic tracing experiments necessitate the development of high-throughput methodologies and automated data analysis tools. Workflow frameworks, such as Flux-P and Symphony, are being developed to standardize and automate the multi-step processes involved in 13C-MFA, thereby accelerating data processing and improving reproducibility waters.comnih.govcapes.gov.brresearchgate.net. The integration of artificial intelligence and machine learning algorithms is also being explored to efficiently predict metabolic activity and quantify flux uncertainty, especially when dealing with limited or noisy data biorxiv.orgfrontiersin.org. Future advancements will likely involve integrated platforms that can manage large-scale experiments, perform automated data acquisition and processing, and deliver rapid, reliable flux estimations, making isotopic tracing a more accessible and scalable research tool.
Q & A
Q. How can the solubility of butan-1-ol in aqueous systems be experimentally determined with high reproducibility?
Methodological Answer: A continuous-flow cloud point titration method (CF-CPT) combines a light-emitting diode (LED), webcam-based light scattering detection, and time-resolved signal analysis to monitor phase separation. This low-cost setup achieves accuracy comparable to established techniques, as validated by binary systems (e.g., butan-1-ol/water) . Key steps include:
- Titration under controlled flow rates.
- Monitoring transmitted light and Mie scattering during mixing.
- Comparing results with literature data for validation.
Q. What experimental approaches confirm the primary alcohol structure of butan-1-ol?
Methodological Answer: Structural confirmation involves:
- Oxidation reactions : Conversion to butanal (aldehyde) under mild oxidizing agents (e.g., pyridinium chlorochromate) with GC-MS analysis to identify products .
- Spectroscopy : NMR (¹H and ¹³C) to distinguish primary -CH₂OH groups from secondary/tertiary alcohols. IR spectroscopy to verify O-H stretching (~3200–3600 cm⁻¹) .
Q. What safety protocols are critical when handling butan-1-ol in laboratory settings?
Methodological Answer: Adhere to occupational exposure limits (OELs) and safety measures:
- Ventilation : Maintain concentrations below TWA (45 mg/m³) and STEL (90 mg/m³) .
- PPE : Use nitrile gloves and goggles to prevent skin/eye irritation.
- Monitoring : Air sampling coupled with GC analysis for workplace compliance .
Q. How is butan-1-ol purity assessed in synthetic or extracted samples?
Methodological Answer: Purity analysis employs:
- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to separate butan-1-ol from isomers (e.g., butan-2-ol) and solvents. Internal standards (e.g., 1-pentanol) enhance accuracy .
- Refractive Index (RI) and Density Measurements : Compare experimental values (RI: ~1.399, density: 0.81 g/cm³) with literature .
Q. What are standard protocols for synthesizing butan-1-ol derivatives (e.g., esters or ethers)?
Methodological Answer:
- Esterification : React with carboxylic acids (e.g., acetic acid) under acid catalysis (H₂SO₄) at reflux. Monitor via TLC or FTIR for C=O bond formation .
- Dehydration : Use H₃PO₄ to form 1-butene, verified by bromine water decolorization .
Advanced Research Questions
Q. How can contradictions in solubility data for butan-1-ol/water systems be resolved?
Methodological Answer: Discrepancies arise from measurement techniques (e.g., turbidimetry vs. cloud point titration). To reconcile:
Q. What thermodynamic models explain butan-1-ol’s behavior in binary mixtures (e.g., with dihydrofuran-2(3H)-one)?
Methodological Answer: Excess molar volumes (Vᴱ) and Redlich-Kister polynomial equations model non-ideal interactions. For dihydrofuran-2(3H)-one + butan-1-ol:
Q. How does butan-1-ol enhance extraction efficiency of bioactive compounds (e.g., β-carboline alkaloids)?
Methodological Answer: Optimize solvent polarity and partition coefficients:
- Use butan-1-ol in biphasic systems (e.g., ethyl acetate/water) to isolate polar alkaloids.
- Compare extraction yields with other solvents (e.g., methanol) via HPLC-UV .
Q. What challenges arise in quantifying trace butan-1-ol in complex matrices (e.g., decomposition products)?
Methodological Answer: TD-GC/MS analysis faces sensitivity limitations:
Q. How do structural isomers (e.g., butan-2-ol) influence reaction kinetics or solvent properties?
Methodological Answer: Compare isomer-specific effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
